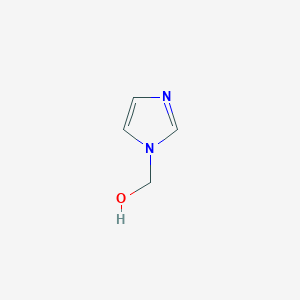

1H-imidazol-1-ylmethanol

Vue d'ensemble

Description

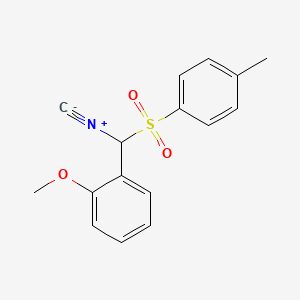

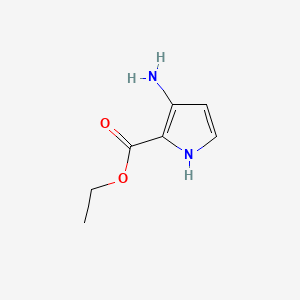

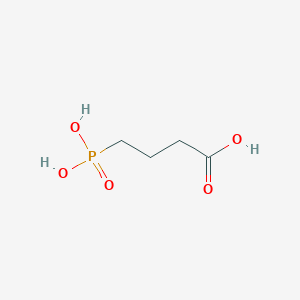

1H-imidazol-1-ylmethanol is a compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is also known by the IUPAC name 1H-imidazol-1-ylmethanol .

Molecular Structure Analysis

The molecular structure of 1H-imidazol-1-ylmethanol consists of a five-membered ring with two nitrogen atoms, one of which is attached to a methanol group . The InChI code for this compound is 1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 .Physical And Chemical Properties Analysis

1H-imidazol-1-ylmethanol has a molecular weight of 98.1 and is stored at room temperature .Applications De Recherche Scientifique

Synthesis of Substituted Imidazoles

1H-imidazol-1-ylmethanol: is a key precursor in the synthesis of substituted imidazoles, which are crucial heterocycles in functional molecules. The regiocontrolled synthesis of these imidazoles is of strategic importance due to their wide range of applications, from pharmaceuticals to agrochemicals .

Pharmaceuticals

In the pharmaceutical industry, imidazole derivatives synthesized using 1H-imidazol-1-ylmethanol are employed in the creation of various therapeutic agents. These compounds exhibit a range of biological activities, including antifungal, antibacterial, and antiparasitic properties .

Agrochemicals

The agrochemical sector utilizes imidazole derivatives for developing pesticides and fungicides1H-imidazol-1-ylmethanol serves as a building block for compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity .

Dyes for Solar Cells

Recent research has explored the use of imidazole derivatives in the development of dyes for solar cells. These dyes enhance the efficiency of solar cells by improving light absorption and charge transfer processes .

Functional Materials

Imidazole derivatives are also used in the creation of functional materials with specific properties, such as thermal stability, electrical conductivity, and luminescence. These materials have potential applications in electronics, photonics, and other high-tech industries .

Catalysis

In catalysis, 1H-imidazol-1-ylmethanol -derived imidazoles are used as ligands or catalysts themselves. They facilitate various chemical reactions, including those important for organic synthesis and industrial processes .

Optical Applications

The optical properties of imidazole derivatives make them suitable for use in optical applications, such as liquid crystals and organic light-emitting diodes (OLEDs). They contribute to the development of advanced display technologies .

Biomedical Research

Imidazole derivatives are being investigated for their potential in biomedical applications, such as imaging agents and drug delivery systems. Their ability to interact with biological molecules opens up new avenues for medical diagnostics and therapy .

Orientations Futures

Mécanisme D'action

Target of Action

Imidazole derivatives, which include 1h-imidazol-1-ylmethanol, are known to be key components in a variety of functional molecules used in everyday applications .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They are involved in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that 1H-imidazol-1-ylmethanol might interact with these biochemical pathways.

Pharmacokinetics

The molecular weight of 1h-imidazol-1-ylmethanol is 981 , which might influence its bioavailability.

Result of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it can be inferred that 1H-imidazol-1-ylmethanol might have similar effects.

Action Environment

It is known that environmental factors can affect cellular epigenetics and hence, human health . Therefore, it can be inferred that environmental factors might also influence the action of 1H-imidazol-1-ylmethanol.

Propriétés

IUPAC Name |

imidazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPVBKJELBDMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394320 | |

| Record name | 1H-imidazol-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazol-1-ylmethanol | |

CAS RN |

51505-76-1 | |

| Record name | 1H-imidazol-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)